molecular formula C8H18ClNO B15179820 2-(Cyclohexylamino)ethanol hydrochloride CAS No. 50597-58-5

2-(Cyclohexylamino)ethanol hydrochloride

Cat. No.: B15179820
CAS No.: 50597-58-5
M. Wt: 179.69 g/mol
InChI Key: UXYCAYPSAAKDCH-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry

In contemporary organic chemistry, the significance of 2-(Cyclohexylamino)ethanol hydrochloride lies in its role as a precursor and intermediate in the synthesis of a range of organic compounds. Its amine functionality allows it to participate in fundamental reactions such as alkylation, acylation, and condensation. These reactions are pivotal in constructing the molecular frameworks of pharmaceuticals, agrochemicals, and other specialty chemicals.

The presence of both a nucleophilic secondary amine and a hydroxyl group within the same molecule allows for sequential or selective reactions, offering synthetic chemists a tool for building molecular complexity. The cyclohexyl group introduces a bulky, lipophilic moiety, which can be advantageous in modifying the physicochemical properties of the target molecules, such as their solubility, crystallinity, and biological activity. While specific, high-profile applications in blockbuster pharmaceuticals are not widely documented, its value is in the foundational stages of chemical synthesis, where reliable and versatile building blocks are essential.

Historical Context of Related Ethanolamine (B43304) Compounds

The broader class of compounds to which this compound belongs, the ethanolamines, has a rich historical context. The discovery of ethanolamines dates back to 1860 when Charles Adolphe Wurtz first prepared their salts by reacting 2-chloroethanol (B45725) with an ammonia (B1221849) solution. However, he was unable to isolate the free bases. It wasn't until 1897 that the German chemist Ludwig Knorr developed an industrial route for their synthesis and successfully separated the individual ethanolamines—monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA)—through fractional distillation, allowing for the systematic study of their properties.

The commercial importance of ethanolamines remained limited until after World War II, when the large-scale industrial production of ethylene (B1197577) oxide, a key precursor, became feasible. This led to their widespread use in various industries as emulsifiers, detergents, corrosion inhibitors, and for gas stream scrubbing. This historical development of the parent ethanolamine compounds laid the groundwork for the synthesis and investigation of more complex derivatives like 2-(Cyclohexylamino)ethanol.

Research Trajectories and Academic Relevance

Current research involving 2-(Cyclohexylamino)ethanol and its derivatives is often focused on their application in synthetic methodology and medicinal chemistry. Academic research explores the utility of such amino alcohols in the synthesis of novel heterocyclic compounds and as ligands for catalysts.

A notable area of investigation has been computational studies of the reactions of N-substituted ethanolamines. For instance, the reaction of N-(2-cyclohexylamino)ethanol with thionyl chloride has been computationally investigated to understand the mechanistic pathways that lead to the formation of either 1-chloro-(2-cyclohexylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxides. chemicalbook.comgoogle.com Such studies are crucial for optimizing reaction conditions and improving the yields of desired products. These theoretical investigations provide valuable insights into the reactivity of the compound and can guide further experimental work.

While large-scale research programs dedicated solely to this compound are not prominent, its continued availability as a research chemical from various suppliers indicates its ongoing utility in discovery and process development laboratories. Its academic relevance is maintained through its role as a versatile intermediate in the exploration of new chemical space.

Chemical and Physical Properties

Property Value
Chemical Formula C₈H₁₈ClNO
Molecular Weight 179.69 g/mol
Appearance White crystalline powder
Solubility Soluble in water
CAS Number 5515-74-2

Detailed Research Findings

A significant area of research involving the parent compound, 2-(cyclohexylamino)ethanol, has been in the study of its reaction mechanisms. A computational study elucidated the reaction pathways with thionyl chloride, providing insights into the factors that determine the product distribution.

Research Area Reactants Products Key Findings
Reaction Mechanism Study N-(2-cyclohexylamino)ethanol, Thionyl chloride 1,2,3-cyclohexyloxathiazolidine-2-oxide and 1-chloro-(2-cyclohexylamino)ethane The formation of a bond between the nitrogen of the amino alcohol and the sulfur of thionyl chloride is the rate-limiting step. The reaction proceeds via an SN2 mechanism. chemicalbook.comgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

50597-58-5

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-(cyclohexylamino)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c10-7-6-9-8-4-2-1-3-5-8;/h8-10H,1-7H2;1H

InChI Key

UXYCAYPSAAKDCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCO.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 2-(Cyclohexylamino)ethanol Hydrochloride

The preparation of this compound is centered on two primary synthetic strategies for forming the core structure: the alkylation of cyclohexylamine (B46788) with a C2-electrophile or the ring-opening of an epoxide. Once the free base is synthesized, it is converted to the stable hydrochloride salt.

A foundational method for synthesizing 2-(Cyclohexylamino)ethanol is the direct N-alkylation of cyclohexylamine with a halogenated ethanol (B145695), such as 2-chloroethanol (B45725) or 2-bromoethanol. This reaction follows a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This displaces the halide ion and forms a new carbon-nitrogen bond.

The general reaction is as follows: C₆H₁₁NH₂ + X-CH₂CH₂OH → [C₆H₁₁NH₂⁺CH₂CH₂OH]X⁻ Where X = Cl, Br

To drive the reaction to completion and neutralize the hydrohalic acid (HX) byproduct that forms, a base is typically added. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions, such as the potential for dialkylation where a second molecule of the haloethanol reacts with the product.

A typical procedure involves reacting cyclohexylamine with an excess of the halogenated ethanol in the presence of a base like sodium bicarbonate in a suitable solvent, followed by heating under reflux.

An alternative and highly atom-economical route involves the reaction of cyclohexylamine with an epoxide, most commonly ethylene (B1197577) oxide. This reaction is a ring-opening process where the amine's nucleophilic nitrogen attacks one of the carbon atoms of the strained three-membered epoxide ring. This leads to the opening of the ring and the formation of the 2-aminoethanol derivative directly.

The reaction proceeds as follows: C₆H₁₁NH₂ + (CH₂)₂O → C₆H₁₁NHCH₂CH₂OH

This reaction can be performed with or without a catalyst. The process is often stimulated by the presence of a small amount of water or can be catalyzed by acids or bases. In many protocols, the reaction is carried out by heating the reactants, sometimes using an excess of the amine to also serve as the solvent. A subsequent work-up, often involving dilute acid, is then performed.

Once the free base, 2-(cyclohexylamino)ethanol, has been synthesized and purified, it is converted into its hydrochloride salt. This is a standard acid-base reaction performed to enhance the compound's stability, crystallinity, and solubility in certain solvents. The process involves treating a solution of the free base with hydrogen chloride, which can be in the form of anhydrous gas or as a solution in a suitable organic solvent like isopropanol (B130326) or diethyl ether. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the hydrogen chloride, forming an ammonium (B1175870) salt.

The reaction is straightforward: C₆H₁₁NHCH₂CH₂OH + HCl → [C₆H₁₁NH₂⁺CH₂CH₂OH]Cl⁻

The resulting this compound typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and then dried.

Optimization of Synthesis Protocols

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key areas of optimization include the selection of solvents and the use of catalysts, particularly in the synthesis of the precursors.

The choice of solvent can significantly influence reaction rates, yields, and product purity by affecting reactant solubility, transition state stability, and the course of the reaction.

For alkylation reactions , polar aprotic solvents such as acetonitrile (B52724) are often employed. These solvents can dissolve the amine and the alkylating agent while not interfering with the nucleophilic attack. In the context of green chemistry, water has also been explored as a solvent for similar N-alkylation reactions, eliminating the need for volatile organic compounds.

In the case of epoxide ring-opening , the reaction can sometimes be run without a solvent, using an excess of the amine reactant. When a solvent is used, polar protic solvents that can help to protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack, can be beneficial.

The table below summarizes solvent considerations for analogous amine synthesis reactions.

Synthetic StepSolvent TypeExample(s)Rationale
N-AlkylationPolar AproticAcetonitrileSolubilizes reactants without interfering with the SN2 mechanism.
N-AlkylationPolar ProticWater"Green" solvent option, can facilitate reaction, though may require higher temperatures.
Epoxide Ring-OpeningNo SolventExcess AmineReactant also serves as the reaction medium, simplifying work-up.
Epoxide Ring-OpeningPolar ProticEthanol, WaterCan facilitate ring-opening through hydrogen bonding and protonation.

While the primary reactions to form 2-(cyclohexylamino)ethanol can proceed without a catalyst, catalysis plays a vital role in the efficient synthesis of the key precursor, cyclohexylamine, and can be used to promote the main reaction steps under milder conditions.

Precursor Synthesis Catalysis: Cyclohexylamine is industrially produced via the catalytic hydrogenation of aniline (B41778). This process often employs noble metal catalysts. Rhodium (Rh) on a support like alumina (B75360) has been shown to produce high yields of cyclohexylamine from aniline at relatively low pressures and temperatures. Bimetallic catalysts, such as Rh-Ni on silica, have also been developed to improve catalytic efficiency and conversion rates. Another route is the reductive amination of cyclohexanone, where catalysts like copper or other Group VIII metals are used.

Alkylation and Ring-Opening Catalysis:

The alkylation reaction with halogenated ethanols is a nucleophilic substitution that is primarily driven by temperature and the presence of a base rather than a catalyst.

The ring-opening of ethylene oxide with amines can be catalyzed by both acids and bases. Lewis acids can also be employed to activate the epoxide ring, making it more electrophilic and susceptible to attack by the amine. Various metal complexes containing iron, aluminum, and zinc have been studied for catalyzing epoxide ring-opening reactions. However, for simple amino alcohol synthesis, the reaction is often carried out thermally without a catalyst.

The following table outlines catalysts used in the synthesis of precursors and related transformations.

ReactionCatalystSupportKey Findings
Aniline HydrogenationRhodium (Rh)AluminaHigh yields of cyclohexylamine at low pressure.
Reductive Amination of CyclohexanoneRh-Ni (bimetallic)Silica (SiO₂)Enhanced conversion (99.8%) and selectivity (96.6%) compared to monometallic catalysts.
Reductive Amination of CyclohexanoneRhodium (Rh)Alumina (Al₂O₃)Higher conversion to cyclohexylamine compared to Cu or Ni catalysts at 200°C.
Epoxide Ring-OpeningAmine Triphenolate Iron(III) ComplexesN/ADemonstrates high activity for ring-opening polymerization of epoxides, a related reaction.

Green Chemistry Approaches and Aqueous Media Syntheses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied by utilizing aqueous media, employing catalyst-free conditions, and exploring energy-efficient methods like microwave-assisted synthesis.

A primary green approach to the synthesis of β-amino alcohols, such as 2-(cyclohexylamino)ethanol, involves the ring-opening of epoxides with amines in aqueous media. Water is an ideal solvent for green chemistry as it is non-toxic, non-flammable, and readily available. The reaction of cyclohexylamine with ethylene oxide in water can proceed to form 2-(cyclohexylamino)ethanol. This reaction can be influenced by pH control to achieve high regioselectivity and yield. The subsequent treatment with hydrochloric acid in an appropriate solvent would then yield the desired hydrochloride salt.

Solvent-free reactions represent another significant advancement in green chemistry. These reactions, often facilitated by grinding or ball milling, can lead to the formation of products without the need for large quantities of solvents, thus minimizing waste. The direct reaction of cyclohexylamine with 2-chloroethanol under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction, presents a viable green synthetic route. Recent developments in solvent-free multicomponent reactions further highlight the potential for eco-friendly organic synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. The synthesis of 2-(cyclohexylamino)ethanol could potentially be achieved by reacting cyclohexylamine with 2-haloethanols or ethylene oxide in a sealed vessel under microwave irradiation. This method can be particularly effective for reactions in polar solvents like water or ethanol, or even under solvent-free conditions. For instance, microwave-assisted synthesis of various nitrogen-containing heterocycles has demonstrated significant improvements in efficiency and environmental impact.

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amines and amino alcohols. Enzymes such as amine transaminases and ketoreductases can be employed in aqueous media under mild conditions. While a specific biocatalytic route for 2-(cyclohexylamino)ethanol is not extensively documented, the general applicability of engineered enzymes for the synthesis of β-N-substituted amino acids suggests the potential for developing a biocatalytic process for this compound.

The following table summarizes potential green chemistry approaches for the synthesis of 2-(cyclohexylamino)ethanol.

ApproachReactantsSolvent/ConditionsAdvantages
Aqueous Media SynthesisCyclohexylamine, Ethylene OxideWaterNon-toxic, non-flammable solvent, high regioselectivity.
Solvent-Free SynthesisCyclohexylamine, 2-ChloroethanolSolvent-free, optional microwave irradiationReduced waste, atom economy, potentially faster reaction rates.
Microwave-Assisted SynthesisCyclohexylamine, Ethylene Oxide/2-HaloethanolWater, Ethanol, or solvent-freeRapid heating, shorter reaction times, improved yields.
BiocatalysisCyclohexanone, Ethanolamine (B43304) (hypothetical)Aqueous bufferHigh stereoselectivity, mild reaction conditions, biodegradable catalyst.

Preparation of Related Cyclohexylaminoethanol Derivatives

Several derivatives of cyclohexylaminoethanol have been synthesized for various research and industrial purposes. The synthetic methodologies for these compounds often involve N-alkylation or N-benzylation of 2-(cyclohexylamino)ethanol or related precursors.

One common derivative is 2-(N-Cyclohexyl-N-methylamino)ethanol . This compound can be synthesized by the N-methylation of 2-(cyclohexylamino)ethanol. A classical laboratory preparation of a related chloro-derivative involves the reaction of N-Cyclohexyl-N-methyl-2-aminoethanol with thionyl chloride. In this procedure, the aminoalcohol is added dropwise to thionyl chloride, and the mixture is heated to produce 2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane hydrochloride.

Another related compound is N-Cyclohexyl-N-methylbenzylamine . Its synthesis can be achieved by the reaction of N-methylcyclohexylamine with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a suitable solvent such as 4-methyl-2-pentanone. The reaction mixture is heated under reflux, and after workup, the product is purified by crystallization.

The synthesis of (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine , a chiral tertiary amine, has been described using an asymmetric Aza-Michael addition of a chiral amide to methyl cyclohex-1-ene-carboxylate. This is followed by hydrolysis and a Barton decarboxylation to yield the final product.

The following table provides an overview of the synthesis of some related cyclohexylaminoethanol derivatives.

Derivative NamePrecursorsReagents and ConditionsReference
2-(N-Cyclohexyl-N-methyl-amino)-1-chloroethane hydrochlorideN-Cyclohexyl-N-methyl-2-aminoethanolThionyl chloride, heating at 70°C for 24 hours. prepchem.com
N-Cyclohexyl-N-methylbenzylamineN-methylcyclohexylamine, Benzyl bromidePotassium carbonate, 4-methyl-2-pentanone, reflux. prepchem.com
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine(1R,2R)-2-(benzyl((R)-1-phenylethyl)amino)cyclohexane-1-carboxylic acidBarton decarboxylation: 2,2′-dithiobis(pyridine-N-oxide), triphenylphosphine, t-BuSH, UV irradiation. mdpi.comresearchgate.net

Mechanistic Investigations of Chemical Transformations

Fundamental Reactivity of the Amino Alcohol Moiety.cdnsciencepub.com

The 2-(cyclohexylamino)ethanol molecule possesses two key reactive sites: the secondary amine and the primary alcohol. The interplay of these groups governs its chemical properties and participation in various reactions.

The nitrogen atom in the amino group of 2-(cyclohexylamino)ethanol possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This characteristic allows it to participate in reactions where it attacks electron-deficient centers. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). masterorganicchemistry.com This is attributed to the electron-donating effect of the alkyl groups attached to the nitrogen.

Alkylation reactions, which involve the formation of a new carbon-nitrogen bond, are a direct consequence of this nucleophilicity. In the case of 2-(cyclohexylamino)ethanol, the secondary amine can be alkylated by reacting with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The presence of the hydroxyl group can complicate these reactions, as it can also act as a nucleophile, particularly under basic conditions. However, the amine is generally a stronger nucleophile than the alcohol. libretexts.org

The table below summarizes the key aspects of the nucleophilic properties and alkylation of 2-(cyclohexylamino)ethanol.

PropertyDescription
Nucleophilic Center Nitrogen atom of the secondary amine
Driving Force Lone pair of electrons on the nitrogen atom
General Reactivity Trend Secondary amines > Primary amines > Ammonia
Alkylation Reaction Nucleophilic substitution with alkyl halides
Potential Side Reaction O-alkylation of the hydroxyl group

Similar to alkylation, the nucleophilic nitrogen of 2-(cyclohexylamino)ethanol can react with acylating agents such as acyl chlorides or anhydrides to form amides. This acylation reaction is a fundamental transformation in organic synthesis. The hydroxyl group can also undergo acylation to form an ester, but the amine is typically more reactive.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The amino alcohol moiety of 2-(cyclohexylamino)ethanol can participate in various condensation pathways. For example, it can react with carboxylic acids to form amides, or with aldehydes and ketones to form imines (Schiff bases), which can then be reduced to form more complex amines. The presence of both an amino and a hydroxyl group allows for the potential formation of cyclic structures, such as oxazolidines, through condensation with carbonyl compounds.

The following table outlines the acylation and condensation reactions of 2-(cyclohexylamino)ethanol.

Reaction TypeReactantFunctional Group Formed
Acylation Acyl chloride, Anhydride (B1165640)Amide
Condensation Carboxylic acidAmide
Condensation Aldehyde, KetoneImine (initially)

Computational Studies of Reaction Mechanisms

Computational chemistry provides valuable insights into the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different pathways. researchgate.net Such studies have been instrumental in understanding the reaction of β-amino alcohols like 2-(cyclohexylamino)ethanol with reagents such as thionyl chloride. cdnsciencepub.com

The reaction of β-amino alcohols with thionyl chloride is known to yield two primary products: 1,2,3-oxathiazolidine-2-oxides and 1-chloro-(2-alkylamino)ethanes. cdnsciencepub.com Computational studies have been employed to elucidate the mechanistic pathways leading to each of these products and to understand the factors that control the reaction's outcome. cdnsciencepub.comresearchgate.net

Computational analysis reveals that the formation of the 1,2,3-oxathiazolidine-2-oxide from N-(2-cyclohexylamino)ethanol and thionyl chloride proceeds through a specific mechanistic pathway. cdnsciencepub.com In the absence of a base, the reaction is initiated by the attack of the nitrogen atom of the amino alcohol on the sulfur atom of thionyl chloride. cdnsciencepub.com This step is identified as the rate-limiting step of the reaction. cdnsciencepub.comresearchgate.net The reaction follows an SN2 mechanism, characterized by the absence of cationic intermediates. cdnsciencepub.com

The reaction pathway involves the formation of a transition state where a bond is being formed between the nitrogen and the sulfur. cdnsciencepub.com Subsequent steps involve the migration of a proton and the eventual cyclization to form the five-membered 1,2,3-oxathiazolidine-2-oxide ring. cdnsciencepub.com While the use of an amine base is common in the synthesis of these compounds to achieve purer products, computational work has shown that the base is not strictly necessary for the formation of the oxathiazolidine ring itself. researchgate.net

The formation of 1-chloro-(2-cyclohexylamino)ethane from 2-(cyclohexylamino)ethanol and thionyl chloride follows a distinct mechanistic route. cdnsciencepub.com A key step in this pathway is the formation of a quaternary nitrogen species. cdnsciencepub.comresearchgate.net This quaternization of the nitrogen atom occurs readily and has a low relative energy barrier. cdnsciencepub.comresearchgate.net

Once the nitrogen is quaternized, it is precluded from reacting further to form the oxathiazolidine ring. cdnsciencepub.com The reaction then proceeds with the sulfur of the thionyl chloride interacting with the oxygen of the amino alcohol. cdnsciencepub.com This ultimately leads to the substitution of the hydroxyl group with a chlorine atom, yielding the 1-chloro-(2-cyclohexylamino)ethane product. cdnsciencepub.com Computational results are supported by experimental observations where trace amounts of the oxathiazolidine-2-oxide have been detected in reactions aimed at producing the chloro-alkane, indicating that both pathways can occur concurrently, albeit to different extents. researchgate.net

The following table provides a comparative overview of the two reaction pathways.

FeatureFormation of 1,2,3-Oxathiazolidine-2-oxideFormation of 1-Chloro-(2-cyclohexylamino)ethane
Initial Attack Nitrogen on Sulfur-
Key Intermediate -Quaternary Nitrogen Species
Rate-Limiting Step N-S bond formation-
Role of Base Improves purity and yieldNot required
Final Product Cyclic oxathiazolidineChloro-alkane

Delineation of Pathways with Thionyl Chloride

Analysis of Transition States and Rate-Limiting Steps

A second transition state (TS-2B) occurs later in the reaction pathway, corresponding to the ring-closing step where the oxygen of the hydroxyl group attacks the sulfur atom. researchgate.net This step has a lower energy barrier compared to the first, indicating it occurs more rapidly once the initial intermediate is formed. researchgate.net The formation of a carbocation intermediate is a key rate-determining step in the acid-catalyzed dehydration of alcohols, particularly for secondary and tertiary alcohols which proceed via an E1 mechanism. aakash.ac.inresearchgate.net

Role of Intermediate Species

Throughout the chemical transformation of N-(2-cyclohexylamino)ethanol, several intermediate species play a critical role in the reaction pathway. In the reaction with thionyl chloride, an initial ground state complex (an intermediate designated GS-2B) is formed after the first transition state. researchgate.net This intermediate is the product of the initial nucleophilic attack of the amino nitrogen on the sulfur of the thionyl chloride. cdnsciencepub.comresearchgate.net

In the context of the reaction with thionyl chloride to form 1-chloro-(2-cyclohexylamino)ethane, a key mechanistic feature is the formation of a quaternary nitrogen species early in the process. researchgate.net This step, which involves protonation and quaternization of the nitrogen, has a very low relative energy barrier and occurs readily for the cyclohexyl substituent. cdnsciencepub.comresearchgate.net The presence of these distinct intermediates highlights the stepwise nature of the reaction mechanism.

Substituent Effects on Reaction Kinetics and Thermodynamics

The nature of the substituent on the nitrogen atom of β-amino alcohols significantly influences the electronic properties of the molecule and, consequently, the kinetics and thermodynamics of its reactions. A computational study comparing various N-substituted (methyl, ethyl, isopropyl, t-butyl, cyclohexyl, and phenyl) aminoethanols in their reaction with thionyl chloride revealed important trends. cdnsciencepub.comresearchgate.net

The electronic chemical potential, hardness, and electrophilicity index vary with the substituent. cdnsciencepub.com N-(2-cyclohexylamino)ethanol is characterized as a marginally electrophilic compound, while N-(2-phenylamino)ethanol is moderately electrophilic, and N-methylaminoethanol is considered the most nucleophilic in the series. cdnsciencepub.com These differences in nucleophilicity directly impact the rate of the initial attack on thionyl chloride, which is the rate-limiting step. cdnsciencepub.com

The energy profiles for the formation of 1-chloro-(2-alkylamino)ethanes show that the relative energy barriers for the reaction steps differ based on the N-substituent. researchgate.net The stability of intermediates and the energy of transition states are modulated by the steric and electronic effects of these groups. For example, the presence of an electron-donating amino group can drastically reduce the reactivity of a molecule compared to its unsubstituted counterpart. acs.org In the context of acid-catalyzed alcohol dehydration, the stability of the resulting carbenium ions, which is highly dependent on the alcohol's substitution (primary, secondary, or tertiary), plays a key role in the reaction kinetics. pitt.edu

Data adapted from a computational study on the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.com

Protonation and Leaving Group Formation in Related Alcohol Chemistry

In the chemistry of alcohols, the hydroxyl (-OH) group is inherently a poor leaving group because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. pearson.comlibretexts.org For nucleophilic substitution or elimination reactions to occur, the hydroxyl group must first be converted into a good leaving group. masterorganicchemistry.com A common and fundamental method to achieve this is through protonation in the presence of a strong acid. pearson.comyoutube.com

The acid protonates the oxygen atom of the hydroxyl group, forming a positively charged oxonium ion (R-OH₂⁺). pearson.comlibretexts.org This protonation transforms the leaving group from a hydroxide ion into a water molecule (H₂O), which is a much better leaving group because it is a weak, stable base. libretexts.orgyoutube.com This activation is a critical first step in many alcohol reactions, such as dehydration to form alkenes or conversion to alkyl halides. aakash.ac.inlibretexts.org

The subsequent reaction mechanism depends on the structure of the alcohol. libretexts.org Tertiary and secondary alcohols, which can form relatively stable carbocations, typically proceed through an SN1 or E1 mechanism after the water molecule departs. aakash.ac.inlibretexts.org Primary alcohols, however, tend to react via an SN2 mechanism, where a nucleophile attacks the carbon atom at the same time the water molecule is displaced, avoiding the formation of an unstable primary carbocation. libretexts.org

Kinetic and Thermodynamic Considerations of Reactions

The study of reaction kinetics and thermodynamics provides essential information about the rate, spontaneity, and energy changes involved in chemical transformations. For reactions involving amino alcohols, these factors are influenced by the dual functionality of the amine and alcohol groups. alfa-chemistry.com

Relative energy profile for the reaction of N-(2-cyclohexylamino)ethanol with thionyl chloride. Data adapted from computational analysis. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Development

Role as an Intermediate in Complex Molecule Construction

2-(Cyclohexylamino)ethanol, the free base of the hydrochloride salt, is a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a variety of chemical transformations.

A notable application is its reaction with thionyl chloride. This reaction can proceed via different pathways depending on the conditions, leading to the formation of either 1-chloro-(2-cyclohexylamino)ethane or 3-cyclohexyl-1,2,3-oxathiazolidine 2-oxide. The hydrochloride salt is often used to control the reaction pathway. The formation of these products highlights the role of 2-(cyclohexylamino)ethanol as a precursor to reactive intermediates that can be used in further synthetic steps.

The synthesis of N-(2-hydroxyethyl)cyclohexylamine, the parent amine of the hydrochloride salt, can be achieved by reacting cyclohexylamine (B46788) with ethylene (B1197577) chlorohydrin. For instance, a mixture of 100g of cyclohexylamine and 41g of ethylene chlorohydrin stirred at approximately 160°C for 10 hours yields the desired product after workup and distillation. prepchem.com

Table 1: Synthesis of N-(2-hydroxyethyl)cyclohexylamine

Reactant 1 Reactant 2 Temperature Duration Product

This table illustrates a reported synthesis of the parent amine.

Building Block for Heterocyclic Systems

The structural features of 2-(Cyclohexylamino)ethanol hydrochloride make it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of nitrogen and oxygen atoms, along with the reactive sites on the ethyl chain, facilitates cyclization reactions to form rings of different sizes and functionalities.

While direct synthesis from this compound is not extensively documented, the incorporation of the cyclohexylamino moiety is crucial in the synthesis of certain spiro compounds. For example, cyclohexylamine can be reacted with 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to attempt the synthesis of cyclohexylamino derivatives. nih.gov Although this specific reaction did not yield the desired product under various conditions, it demonstrates the strategic importance of the cyclohexylamino group in targeting spirocyclic structures. nih.gov More broadly, amino alcohols are recognized as key building blocks for synthesizing spiro-1,3-oxazolidin-2-ones (spirocarbamates), which are important heterocyclic motifs in medicinal chemistry. beilstein-journals.org

The synthesis of triazepines, seven-membered heterocyclic rings containing three nitrogen atoms, often involves the condensation of bifunctional reagents. While direct application of this compound in these syntheses is not prominently reported in the literature, general synthetic routes often utilize diamine or hydrazine (B178648) derivatives. For instance, condensing o-phenylenediamine (B120857) with specific amidinium salts can yield 2-phenyl-2,3-dihydro-1H-benzo[f] nih.govwhiterose.ac.ukbepls.comtriazepine derivatives. nih.gov Another approach involves the reaction of ethylenebisisothiocyanate with an ammonia (B1221849) solution, which is then cyclized to produce 1,3,5-triazepane-2,4-dithione. nih.gov These established methods suggest potential, though currently unexplored, pathways where amino alcohol derivatives could be modified to serve as precursors for triazepine ring systems.

The cyclohexylamino group is a key component in certain biologically active thiadiazole derivatives. A common synthetic route to 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol (B7760753) involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate (B1144303) to form N-cyclohexylhydrazinecarbothioamide. nih.gov This intermediate then undergoes a ring-closure reaction with carbon disulfide in the presence of a base to yield the thiadiazole ring. nih.gov

Table 2: Key Steps in the Synthesis of a Cyclohexylamino-Thiadiazole Derivative

Step Reactants Reagents/Conditions Product
1 Cyclohexyl isothiocyanate, Hydrazine hydrate Ethanol (B145695), Room Temperature N-Cyclohexylhydrazinecarbothioamide

This table outlines the synthesis of a thiadiazole containing the cyclohexylamino moiety, starting from a related cyclohexyl derivative. nih.gov

This thiadiazole can then be used as an intermediate to create more complex oxadiazole-thiadiazole hybrids. nih.gov

In the synthesis of 5-deazaalloxazine analogs, which are investigated for their potential antitumor activities, various amines are used to introduce substituents at the C-2 position of the pyrimido[4,5-b]quinoline core. While the direct use of this compound is not specified, the closely related cyclohexylamine is employed in these synthetic schemes. For example, 2-deoxo-2-alkylthio-5-deazaalloxazines are heated under reflux with cyclohexylamine in a solvent like DMF to produce 2-(cyclohexylamino)-2-deoxo-5-deazaalloxazine derivatives via nucleophilic substitution. This demonstrates a method for integrating the cyclohexylamino structural motif into the 5-deazaalloxazine scaffold.

Contribution to Polymer and Material Science

The application of this compound in polymer and material science is not well-documented. However, a structurally related compound, 2-(N-Cyclohexylamino)ethanesulfonic acid (CHES), is noted for its use as a cationic polymerization agent. cymitquimica.com CHES is utilized in various biochemical and biological research applications as a zwitterionic buffer. cymitquimica.com Its role as a polymerization agent suggests that the cyclohexylamino-ethane backbone could potentially be integrated into polymer chains or act as a catalyst or modifier in polymerization processes, though specific research on the ethanol derivative in this context is limited.

Functionality as Curing Agents

In polymer chemistry, a curing agent, or hardener, is a substance that initiates or controls the curing of a polymer, transforming it from a liquid state into a hardened, usable solid. This process, known as cross-linking, creates a three-dimensional network of polymer chains, imparting strength, durability, and thermal resistance to the final material. Amines are one of the most versatile and widely used classes of curing agents for epoxy resins. pcimag.com

The utility of 2-(Cyclohexylamino)ethanol as a potential curing agent stems from its molecular structure, which combines a cycloaliphatic amine with a hydroxyl group.

Role of the Amine Group: The secondary amine group contains an active hydrogen atom that can react with the epoxide (oxirane) ring of an epoxy resin. The reaction is a nucleophilic ring-opening addition, where the nitrogen atom attacks one of the carbon atoms of the epoxide ring. This reaction forms a covalent bond and generates a new hydroxyl group, while also linking the amine molecule to the epoxy polymer chain. e3s-conferences.org

Influence of the Cycloaliphatic Structure: Cycloaliphatic amines, as a class, are known to impart specific properties to cured epoxy systems. They typically offer a good balance of properties, including high glass transition temperature (Tg), good mechanical strength, and excellent resistance to UV degradation and yellowing compared to some aromatic amines. specialchem.comkemipex.com

Contribution of the Hydroxyl Group: The presence of the primary hydroxyl (-OH) group in the 2-(Cyclohexylamino)ethanol structure can further influence the curing process. This hydroxyl group can act as an accelerator for the epoxy-amine reaction by forming hydrogen bonds, which can facilitate the opening of the epoxide ring. e3s-conferences.org Additionally, under certain conditions, particularly at elevated temperatures, the hydroxyl group itself can react with epoxide rings in an etherification reaction, contributing to a higher cross-link density in the final polymer network. specialchem.com

The curing performance of an epoxy system is highly dependent on the structure of the amine hardener. Factors such as the number of active hydrogens, steric hindrance, and the presence of other functional groups dictate the reactivity, curing time, and the ultimate thermomechanical properties of the cured resin. nih.gov While specific performance data for 2-(Cyclohexylamino)ethanol is not widely published, its properties can be inferred from related cycloaliphatic amine hardeners.

Table 1: Comparative Properties of Amine Curing Agent Classes for Epoxy Resins

PropertyAliphatic AminesCycloaliphatic Amines (Representative)Aromatic Amines
Reactivity High (Fast cure at ambient temp.)Moderate (Often require mild heat)Low (Require elevated temperatures)
Viscosity LowLow to ModerateOften solid or high viscosity
Heat Resistance (Tg) ModerateHighVery High
UV Resistance Poor to ModerateExcellentPoor
Chemical Resistance GoodVery GoodExcellent
Flexibility GoodModerateLow (Brittle)

This table presents generalized data for the respective classes of compounds to illustrate the expected performance characteristics.

Application as Monomers in Polymerization

A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network in a process called polymerization. The functional groups on the monomer determine the type of polymerization it can undergo and the properties of the resulting polymer.

This compound serves as a precursor for the synthesis of functional monomers, particularly amino-functional acrylates or methacrylates. The hydroxyl group of 2-(Cyclohexylamino)ethanol can be chemically modified, typically through esterification, to introduce a polymerizable group. For instance, reacting 2-(Cyclohexylamino)ethanol with acryloyl chloride or methacrylic anhydride (B1165640) would yield 2-(cyclohexylamino)ethyl acrylate (B77674) or 2-(cyclohexylamino)ethyl methacrylate (B99206), respectively.

These resulting monomers possess two key features:

A (meth)acrylate group, which is readily polymerizable via free-radical polymerization techniques. ias.ac.in

A pendant cyclohexylamino group, which imparts specific functionality to the final polymer.

The polymerization of such amino-functional monomers is a subject of significant research, with polymers based on the related monomers 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 2-(diethylamino)ethyl methacrylate (DEAEMA) being well-studied. engconfintl.orgresearchgate.netresearchgate.net By analogy, a polymer synthesized from 2-(cyclohexylamino)ethyl methacrylate would be expected to exhibit "smart" or "stimuli-responsive" behavior. The tertiary amine in the side chain can be protonated or deprotonated in response to changes in the pH of the surrounding environment.

At low pH (acidic conditions): The amine group becomes protonated (positively charged). This leads to electrostatic repulsion between the polymer chains, causing them to adopt an extended conformation and dissolve in aqueous solutions.

At high pH (basic conditions): The amine group is deprotonated (neutral). The polymer becomes less hydrophilic (more hydrophobic), leading to chain collapse and potentially phase separation from water. researchgate.net

This pH-responsive behavior makes such polymers suitable for a variety of advanced applications, including drug delivery systems, gene carriers, and smart coatings. The specific properties of the polymer, such as its glass transition temperature (Tg) and its precise pH-responsive range (pKa), would be determined by the nature of the pendant group—in this case, the cyclohexylamino moiety. engconfintl.orgnih.gov

The synthesis of the monomer itself can be achieved through methods like transesterification, reacting the amino alcohol with a simple alkyl acrylate (e.g., methyl acrylate) in the presence of a suitable catalyst. guidechem.comresearchgate.net

Table 2: Research Findings on Polymerization of Amino-Functional Methacrylates

MonomerPolymerization MethodKey Polymer PropertyPotential Application
2-(Dimethylamino)ethyl methacrylate (DMAEMA)RAFT PolymerizationpH- and thermo-responsive; pKa ~7.5Gene delivery, smart hydrogels
2-(Diethylamino)ethyl methacrylate (DEAEMA)RAFT PolymerizationpH-responsive; forms micelles that destabilize in acidic environmentsDrug delivery carriers
2-(Diisopropylamino)ethyl methacrylate (DPA)Free-RadicalForms pH-sensitive nanoparticles with a critical aggregation pH between 5.8 and 6.6Targeted photodynamic therapy

This table summarizes findings for structurally similar monomers to illustrate the expected behavior of polymers derived from 2-(Cyclohexylamino)ethanol. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is paramount in determining its chemical reactivity. Through computational methods, descriptors such as electronic chemical potential and electrophilicity indices can be calculated to predict how a molecule will interact with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has been effectively applied to study the substitution reaction mechanism of β-amino alcohols, like N-(2-cyclohexylamino)ethanol, with thionyl chloride. researchgate.net Such computational investigations help delineate the mechanisms that lead to the formation of various products. researchgate.netcdnsciencepub.com

In one study, DFT calculations were used to map the reaction pathway for N-(2-cyclohexylamino)ethanol with thionyl chloride. scholaris.ca The investigation focused on ground state geometries, transition states, and intermediates, revealing that the rate-limiting step for all substituents is the formation of a bond between the nitrogen of the amino alcohol and the sulfur of the thionyl chloride. cdnsciencepub.com For related compounds, such as 2-(cyclohexylamino)ethanesulfonic acid, DFT methods (specifically B3LYP) have been used to calculate structural and spectroscopic data, determine the most stable conformer, and analyze vibrational modes. researchgate.net These studies showcase the utility of DFT in predicting molecular structure and reactivity. nih.govresearchgate.net

Global reactivity descriptors offer a quantitative measure of a molecule's reactivity. The electrophilicity index (ω) provides insight into the ability of a molecule to accept electrons, while the electronic chemical potential (µ) relates to its electron-donating or -accepting tendency. researchgate.netresearchgate.net These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ekb.eg

For a series of N-substituted amino alcohols, these values were calculated to understand their reactivity in reactions with thionyl chloride. cdnsciencepub.com The results indicated that N-(2-cyclohexylamino)ethanol is a marginally electrophilic compound. cdnsciencepub.com This contrasts with other derivatives, such as N-(2-phenylamino)ethanol, which was found to be moderately electrophilic. cdnsciencepub.com

Calculated Electronic Properties of N-Substituted Amino Alcohols cdnsciencepub.com
CompoundElectronic Chemical Potential (µ)Hardness (η)Electrophilicity Index (ω)
N-(2-phenylamino)ethanol-0.1210.2220.033
N-(2-cyclohexylamino)ethanol-0.0960.2520.018
N-(2-tert-butylamino)ethanol-0.0950.2550.018

Conformational Analysis and Energetic Landscapes

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com Computational studies of the reaction of N-(2-cyclohexylamino)ethanol with thionyl chloride have involved mapping the potential energy surface (PES) to understand the energetic landscape of the reaction. researchgate.netcdnsciencepub.com This involves identifying the structures of ground states, transition states, and intermediates along the reaction pathway. researchgate.net

The energy profile for the reaction of N-(2-cyclohexylamino)ethanol shows the relative energies of these different states, providing a detailed mechanistic picture. researchgate.net For instance, in its reaction with thionyl chloride, the ground state geometry shows a close association between the nitrogen of the amino alcohol and the sulfur of the thionyl chloride. cdnsciencepub.com The transition state involves the shortening of this N-S distance, surmounting an energy barrier to proceed to the next intermediate. cdnsciencepub.com Such analyses are crucial for understanding reaction kinetics and predicting product formation. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding in Derivatives

Non-covalent interactions are critical in determining the three-dimensional structure of molecules in the solid state. wikipedia.org These interactions, which include hydrogen bonding and van der Waals forces, dictate how molecules pack in a crystal lattice. nih.gov The study of these forces is essential for understanding the physical properties of materials.

By generating two-dimensional fingerprint plots from the Hirshfeld surface, the contributions of different types of interactions to the total crystal packing can be quantified. nih.govnih.gov For example, analyses of various organic compounds show the relative importance of H···H, O···H, N···H, and C···H contacts. nih.gov Red spots on a dnorm mapped surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other significant interactions. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgwiley-vch.de A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along a bond path linking two atomic nuclei. researchgate.net The presence of a bond path is a universal indicator of a chemical bonding interaction. wiley-vch.de

The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density (∇²ρ), can be used to characterize the nature of the chemical bond. amercrystalassn.org QTAIM allows for the partitioning of molecular properties into atomic contributions, providing a physical basis for concepts like functional groups. wikipedia.orgwiley-vch.de This theory offers a powerful way to analyze chemical bonding, from strong covalent bonds to weak non-covalent interactions, based on a quantum observable—the electron density. researchgate.net

Analysis of Hydrogen Bonding Motifs

A comprehensive analysis of the hydrogen bonding motifs for 2-(Cyclohexylamino)ethanol hydrochloride through theoretical and computational chemistry is currently hindered by the lack of publicly available crystallographic data. Searches of the Cambridge Structural Database (CSD) and broader scientific literature did not yield a solved crystal structure for this specific compound. Such experimental data is the foundational prerequisite for a detailed and accurate analysis of the three-dimensional arrangement of molecules in the solid state and the precise geometry of their hydrogen bonding interactions.

In the absence of experimental structural data, theoretical and computational methods serve as a powerful alternative for predicting and analyzing molecular structures and intermolecular interactions. These studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the most stable conformation of the this compound ion pair and to characterize the hydrogen bonds that stabilize the crystal lattice.

Theoretical Framework for Hydrogen Bonding Analysis

For a protonated amino alcohol hydrochloride salt like this compound, several potential hydrogen bonding interactions are anticipated. The primary hydrogen bond donors are the hydroxyl group (-OH) and the protonated secondary amine group (-NH2+). The primary hydrogen bond acceptor is the chloride ion (Cl-), with the oxygen atom of the hydroxyl group also capable of acting as an acceptor.

The expected hydrogen bonding motifs would include:

O-H···Cl⁻: The hydroxyl group donating a hydrogen bond to the chloride ion.

N-H···Cl⁻: The protonated amino group donating a hydrogen bond to the chloride ion.

O-H···O: Intermolecular hydrogen bonding between the hydroxyl groups of two different molecules.

N-H···O: The protonated amino group donating a hydrogen bond to the oxygen of a neighboring hydroxyl group.

Computational Simulation and Data

Without a dedicated computational study on this compound, we can hypothesize the likely characteristics of these bonds based on general principles and studies of similar molecules. A computational analysis would typically generate data on:

Bond Lengths (Å): The distance between the donor and acceptor atoms (e.g., O···Cl, N···Cl). Shorter distances generally indicate stronger bonds.

Bond Angles (°): The angle formed by the donor atom, the hydrogen atom, and the acceptor atom (e.g., O-H···Cl). Angles closer to 180° are indicative of stronger, more linear hydrogen bonds.

Interaction Energies (kcal/mol): Calculation of the energetic stabilization provided by each hydrogen bond.

A hypothetical data table derived from a computational study might look as follows. Note: The following data is illustrative and not based on actual experimental or computational results for this compound.

Hypothetical Hydrogen Bond Parameters

Donor (D) Hydrogen (H) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
O H Cl 0.97 2.10 3.05 165
N H Cl 1.03 2.25 3.20 170
N H Cl 1.03 2.30 3.25 168
O H O 0.97 1.85 2.80 175

Summary of Research Findings

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of Hydrochloride Salts

Determination of Molecular Conformation in Crystalline State

Without access to the specific crystallographic data, a definitive determination of the molecular conformation of 2-(Cyclohexylamino)ethanol hydrochloride in its crystalline state cannot be provided. Such an analysis would typically detail bond lengths, bond angles, and torsion angles, which reveal the three-dimensional arrangement of the molecule, including the orientation of the cyclohexyl ring relative to the ethanolamine (B43304) side chain.

Characterization of Intermolecular Contacts within Crystal Lattices

A characterization of the intermolecular contacts within the crystal lattice of this compound cannot be furnished. This would involve the identification and analysis of non-covalent interactions, such as hydrogen bonds (e.g., between the hydroxyl and amino groups and the chloride ion) and van der Waals forces, which govern the stability of the crystal structure.

Polymorphism Studies of Hydrochloride Salts

A thorough review of scientific literature did not yield any specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. Such studies are crucial for understanding the physical and chemical properties of a compound, but no published research on potential polymorphs of this specific salt was identified.

Impact of Crystallization Conditions on Crystal Morphology

No dedicated research on the impact of crystallization conditions—such as solvent, temperature, cooling rate, and supersaturation—on the crystal morphology (i.e., the external shape or habit) of this compound could be located in the available literature. Such studies would provide insight into how to control the size and shape of the crystals, which can be critical in various applications.

Catalytic Applications and Ligand Design

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-(Cyclohexylamino)ethanol hydrochloride. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the protons on the cyclohexyl ring, the methylene (B1212753) groups of the ethanolamine (B43304) chain, the proton on the nitrogen (which may be broad and exchangeable), and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent protons, governed by the n+1 rule.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. A broadband-decoupled ¹³C NMR spectrum of this compound would display distinct peaks for each carbon of the cyclohexyl ring and the two carbons of the ethanolamine moiety. The chemical shifts of these carbons are indicative of their electronic environment (e.g., carbons bonded to nitrogen or oxygen appear further downfield).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. docbrown.infohelsinki.fi

DEPT-90: Only shows signals for CH (methine) carbons.

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra. docbrown.infohelsinki.fi

This technique is crucial for confirming the assignments of the cyclohexyl and ethanolamine carbons.

2D NMR Techniques (COSY and HSQC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. miamioh.edu Cross-peaks in the 2D spectrum correlate coupled protons, allowing for the mapping of the proton connectivity throughout the cyclohexyl ring and the ethanolamine chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. miamioh.edulibretexts.org Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal it is directly bonded to, providing definitive C-H assignments. miamioh.edulibretexts.org

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Hypothetical ¹H NMR Data for this compound This table presents expected chemical shifts and multiplicities based on the known structure. Actual values may vary depending on the solvent and experimental conditions.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Cyclohexyl-H (CH-N) ~3.0 - 3.2 Multiplet 1H
Ethanol-H (CH₂-N) ~2.8 - 3.0 Triplet 2H
Ethanol-H (CH₂-O) ~3.6 - 3.8 Triplet 2H
Cyclohexyl-H (axial) ~1.0 - 1.4 Multiplet 5H
Cyclohexyl-H (equatorial) ~1.6 - 1.9 Multiplet 5H
Amine-H (NH₂⁺) Variable (broad) Singlet 2H

Table 2: Hypothetical ¹³C NMR and DEPT-135 Data for this compound This table presents expected chemical shifts and DEPT-135 phases based on the known structure.

Carbon Assignment Chemical Shift (δ, ppm) DEPT-135 Phase
Cyclohexyl-C (C-N) ~58 - 62 Positive (CH)
Ethanol-C (C-N) ~48 - 52 Negative (CH₂)
Ethanol-C (C-O) ~59 - 63 Negative (CH₂)
Cyclohexyl-C (adjacent to C-N) ~30 - 34 Negative (CH₂)
Cyclohexyl-C ~24 - 28 Negative (CH₂)

Mass Spectrometry (MS) for Compound Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound, the free base (2-(Cyclohexylamino)ethanol, C₈H₁₇NO) has a molecular weight of 143.23 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions.

The mass spectrum of 2-(Cyclohexylamino)ethanol shows a molecular ion peak at m/z 143. nist.gov The fragmentation is dominated by cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen), which is a common pathway for amines and alcohols. miamioh.edulibretexts.org

Key fragmentation pathways include:

Alpha-cleavage: The most significant fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. Loss of the ethyl alcohol radical would lead to a prominent ion. Similarly, cleavage of the bond between the nitrogen and the cyclohexyl ring is possible.

Loss of a small molecule: Dehydration (loss of H₂O, 18 mass units) is a common fragmentation pathway for alcohols. libretexts.org

The base peak in the spectrum of 2-(Cyclohexylamino)ethanol is observed at m/z 84. This fragment likely corresponds to the cyclohexylaminomethyl cation ([C₆H₁₁NHCH₂]⁺) or a related stable structure formed after initial fragmentation. Other significant fragments can be seen at various m/z values, each corresponding to a specific loss from the parent molecule.

In the context of synthesis, MS can be coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to monitor the progress of a reaction. thepharmajournal.com By analyzing samples from the reaction mixture over time, one can track the disappearance of reactants and the appearance of the desired product, this compound, as well as any intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.orgresearchgate.net

Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of 2-(Cyclohexylamino)ethanol Data sourced from the NIST WebBook for the free base. nist.gov

m/z Relative Intensity Possible Fragment Identity
143 Moderate [C₈H₁₇NO]⁺ (Molecular Ion, M⁺)
112 Moderate [M - CH₂OH]⁺
98 High [M - C₂H₅O]⁺ or [C₆H₁₂N]⁺
84 100 (Base Peak) [C₅H₈N]⁺ or [C₆H₁₂]⁺

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. sapub.org

The IR spectrum of this compound would exhibit several key absorption bands corresponding to its structural features. The data for the free base, 2-(Cyclohexylamino)ethanol, provides a strong basis for interpretation. nist.gov

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding. nist.gov

N-H Stretch: For the hydrochloride salt, the secondary amine is protonated to form a secondary ammonium (B1175870) ion (-NH₂⁺-). This gives rise to broad absorption bands in the 2400-3200 cm⁻¹ range. For the free base, a weaker, sharper peak for the N-H stretch would appear around 3300-3500 cm⁻¹. nist.gov

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and ethanol (B145695) groups. nist.gov

C-O Stretch: A distinct, strong band for the C-O stretching vibration of the primary alcohol is typically observed in the 1050-1150 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration usually appears as a medium to weak band in the 1020-1250 cm⁻¹ range.

By analyzing the presence, position, and shape of these characteristic bands, IR spectroscopy can rapidly confirm the presence of the key hydroxyl and amino functional groups, as well as the aliphatic hydrocarbon backbone of the molecule.

Table 4: Key IR Absorption Bands for 2-(Cyclohexylamino)ethanol Data based on the NIST WebBook spectrum. nist.gov

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3300 Broad, Strong O-H Stretch Alcohol (-OH)
~3290 Sharp, Medium N-H Stretch Secondary Amine (-NH)
2925, 2852 Strong C-H Stretch Alkane (Cyclohexyl, Ethyl)
~1450 Medium C-H Bend Alkane (CH₂)
~1060 Strong C-O Stretch Primary Alcohol

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the synthesis of this compound, chromatographic methods are vital for assessing the purity of the final product and for analyzing the composition of the reaction mixture at various stages.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. helsinki.finih.gov For a polar and potentially ionic compound like this compound, reverse-phase HPLC (RP-HPLC) is a common method. researchgate.net

Stationary Phase: A nonpolar column, such as a C18 (ODS) column, is typically used.

Mobile Phase: A polar solvent mixture, often consisting of water (with a buffer like phosphate (B84403) to control pH) and an organic modifier like acetonitrile (B52724) or methanol, is employed. researchgate.net

Detection: A UV detector can be used if the compound possesses a chromophore, although this compound lacks a strong one. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both separation and mass identification.

HPLC analysis allows for the quantification of the target compound, starting materials (e.g., cyclohexylamine (B46788) and 2-chloroethanol), and any impurities or byproducts, thus determining the reaction's yield and the product's purity. google.com

Gas Chromatography (GC): GC is suitable for separating and analyzing volatile and thermally stable compounds. nih.gov While the hydrochloride salt is non-volatile, the free base, 2-(Cyclohexylamino)ethanol, can be analyzed by GC.

Column: A capillary column with a suitable stationary phase (e.g., a polar phase like a wax column or a mid-polarity phenyl-methylpolysiloxane column) would be used for separation.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, providing both retention time and mass spectral data for each component. thepharmajournal.com

GC analysis is particularly useful for monitoring the disappearance of volatile reactants and the formation of the volatile product (in its free base form) during the synthesis. nih.gov

Table 5: Typical Chromatographic Methods for Analysis

Technique Stationary Phase Mobile Phase / Carrier Gas Detection Application
HPLC Reverse-Phase (C18) Acetonitrile/Water with buffer ELSD, CAD, MS Purity assessment, quantification of product and impurities

| GC | Polar capillary column (e.g., Wax) | Helium or Nitrogen | FID, MS | Reaction monitoring (for free base), analysis of volatile reactants |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclohexylamino)ethanol hydrochloride, and how can purity be validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution between cyclohexylamine and 2-chloroethanol under acidic conditions. Key parameters include temperature control (40–60°C), stoichiometric excess of cyclohexylamine (1.2–1.5 equivalents), and HCl gas for neutralization .
  • Purity Validation : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm >98% purity. Complementary techniques like NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) verify structural integrity .

Q. How is this compound characterized in receptor-binding studies?

  • Experimental Design : Radioligand displacement assays (e.g., using ³H-serotonin or ³H-dopamine) quantify affinity for neurotransmitter receptors. Competitive binding curves (IC₅₀ values) are generated using HEK-293 cells expressing recombinant receptors .
  • Data Interpretation : A Ki value <10 µM suggests significant receptor modulation. For example, reports altered dopamine signaling pathways in vitro (IC₅₀ = 8.7 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in serotonin receptor modulation (e.g., conflicting EC₅₀ values) may arise from assay conditions (pH, temperature) or cell-line variability.
  • Resolution Strategy :

  • Standardize assay buffers (e.g., HEPES vs. Tris) and validate using reference agonists/antagonists.
  • Cross-validate findings with orthogonal methods (e.g., calcium flux assays vs. cAMP measurement) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Approach : Molecular dynamics (MD) simulations (AMBER or GROMACS) model hydrolysis of the ethanolamine moiety. Key parameters include solvation free energy (ΔG) and pKa shifts in aqueous environments.
  • Validation : Compare simulated degradation products (e.g., cyclohexylamine) with LC-MS/MS data from stability studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.